![molecular formula C22H23NO3 B4265902 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid](/img/structure/B4265902.png)
2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Overview
Description
2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as BQCA, is a chemical compound that is commonly used in scientific research. BQCA is a quinolinecarboxylic acid derivative and is known to be a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is located in the central nervous system and has been shown to be involved in a variety of physiological processes.
Scientific Research Applications
2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is commonly used in scientific research to study the function of mGluR4 in the central nervous system. This receptor has been shown to play a role in a variety of physiological processes, including pain perception, anxiety, and addiction. 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is often used to selectively activate mGluR4 in animal models to study the effects of this receptor on behavior and physiology.
Mechanism of Action
2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid functions as a selective agonist for mGluR4. When 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid binds to this receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release. This inhibition can have a variety of effects on behavior and physiology, depending on the specific brain region and neurotransmitter involved.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have a variety of biochemical and physiological effects in animal models. These effects include reduced pain perception, reduced anxiety, and reduced drug-seeking behavior in addiction models. 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its selectivity for mGluR4. This allows researchers to specifically target this receptor without affecting other receptors in the central nervous system. However, one limitation of using 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is its relatively short half-life, which can make it difficult to study its effects over longer time periods.
Future Directions
There are many future directions for research involving 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid and mGluR4. One area of interest is the role of mGluR4 in addiction and drug-seeking behavior. Another area of interest is the potential therapeutic use of 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in neurodegenerative diseases. Additionally, further research is needed to understand the specific effects of mGluR4 activation in different brain regions and neurotransmitter systems.
properties
IUPAC Name |
2-(4-butoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-12-26-17-9-7-16(8-10-17)21-15(3)20(22(24)25)18-13-14(2)6-11-19(18)23-21/h6-11,13H,4-5,12H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWEXPPDFXNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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